Cas no 851810-53-2 (5-(4-benzylpiperazin-1-yl)(3-fluorophenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
5-(4-benzylpiperazin-1-yl)(3-fluorophenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Chemical and Physical Properties
Names and Identifiers
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- 5-(4-benzylpiperazin-1-yl)(3-fluorophenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
- 5-((4-benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Thiazolo[3,2-b][1,2,4]triazol-6-ol, 5-[(3-fluorophenyl)[4-(phenylmethyl)-1-piperazinyl]methyl]-2-methyl-
- AKOS024589718
- 5-[(4-benzylpiperazin-1-yl)(3-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- 851810-53-2
- 5-[(4-benzylpiperazin-1-yl)-(3-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- F0631-0229
- CCG-28835
- VU0488584-1
-
- Inchi: 1S/C23H24FN5OS/c1-16-25-23-29(26-16)22(30)21(31-23)20(18-8-5-9-19(24)14-18)28-12-10-27(11-13-28)15-17-6-3-2-4-7-17/h2-9,14,20,30H,10-13,15H2,1H3
- InChI Key: NKLNZTLMWKKUQC-UHFFFAOYSA-N
- SMILES: N1=C(C)N=C2SC(C(C3=CC=CC(F)=C3)N3CCN(CC4=CC=CC=C4)CC3)=C(O)N12
Computed Properties
- Exact Mass: 437.16855974g/mol
- Monoisotopic Mass: 437.16855974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 588
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 85.1Ų
Experimental Properties
- Density: 1.38±0.1 g/cm3(Predicted)
- pka: -0.20±0.53(Predicted)
5-(4-benzylpiperazin-1-yl)(3-fluorophenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0631-0229-2μmol |
5-[(4-benzylpiperazin-1-yl)(3-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851810-53-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
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$63.0 | 2023-05-17 | |
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$69.0 | 2023-05-17 | |
| Life Chemicals | F0631-0229-1mg |
5-[(4-benzylpiperazin-1-yl)(3-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851810-53-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0631-0229-2mg |
5-[(4-benzylpiperazin-1-yl)(3-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851810-53-2 | 90%+ | 2mg |
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| Life Chemicals | F0631-0229-3mg |
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851810-53-2 | 90%+ | 3mg |
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| Life Chemicals | F0631-0229-4mg |
5-[(4-benzylpiperazin-1-yl)(3-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851810-53-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0631-0229-5mg |
5-[(4-benzylpiperazin-1-yl)(3-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851810-53-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0631-0229-10mg |
5-[(4-benzylpiperazin-1-yl)(3-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851810-53-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0631-0229-15mg |
5-[(4-benzylpiperazin-1-yl)(3-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851810-53-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
5-(4-benzylpiperazin-1-yl)(3-fluorophenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Related Literature
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 5-(4-benzylpiperazin-1-yl)(3-fluorophenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
Introduction to Compound with CAS No. 851810-53-2 and Its Applications in Modern Pharmaceutical Research
The compound with the CAS number 851810-53-2 is a highly intriguing molecule that has garnered significant attention in the field of pharmaceutical research. Its chemical name, 5-(4-benzylpiperazin-1-yl)(3-fluorophenyl)methyl-2-methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol, reflects its complex structural framework and potential biological activity. This introduction aims to provide a comprehensive overview of the compound's structure, properties, and emerging applications in contemporary medicinal chemistry.
The molecular structure of this compound features a unique combination of heterocyclic rings, including a triazolo[3,2-b]thiazole core. The presence of a benzylpiperazine moiety and a 3-fluorophenyl group suggests potential interactions with biological targets such as enzymes and receptors. Such structural motifs are frequently explored in drug discovery due to their ability to modulate biological pathways effectively.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The triazolo[3,2-b]thiazole scaffold has been particularly studied for its antimicrobial, anti-inflammatory, and anticancer properties. Researchers have found that modifications at the 5-position of this scaffold can significantly alter its pharmacological profile. The compound in question incorporates a 2-methyl substituent, which may enhance its metabolic stability and bioavailability.
The benzylpiperazine group is another key feature of this molecule. Piperazine derivatives are well-known for their role as pharmacophores in various drugs, including antipsychotics and antihistamines. The benzyl substitution at the 4-position of piperazine can further enhance binding affinity to specific targets. This structural element is particularly relevant in the context of developing new central nervous system (CNS) therapeutics.
The 3-fluorophenyl group adds another layer of complexity to the compound's interactions with biological systems. Fluorine atoms are frequently incorporated into drug molecules due to their ability to improve lipophilicity, metabolic stability, and binding affinity. The electron-withdrawing nature of fluorine can also modulate the electronic properties of the molecule, influencing its reactivity and biological activity.
Recent studies have highlighted the importance of understanding the three-dimensional structure of drug candidates to optimize their efficacy and reduce side effects. Computational modeling techniques have been employed to predict how this compound might interact with biological targets. These studies suggest that it may exhibit inhibitory activity against certain enzymes involved in cancer progression and inflammation.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions, have been utilized to construct the complex heterocyclic framework efficiently.
Once synthesized, the compound undergoes rigorous testing to evaluate its pharmacological properties. In vitro assays are performed to assess its activity against various biological targets, while animal models provide insights into its potential therapeutic effects. These studies are crucial for determining whether the compound is suitable for further development into a new drug.
The development of new pharmaceuticals is a lengthy and complex process that requires extensive research and collaboration among scientists from different disciplines. The compound with CAS number 851810-53-2 exemplifies how advancements in synthetic chemistry and computational biology can lead to the discovery of novel therapeutic agents.
In conclusion, the compound with CAS number 851810-53-2 is a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activity make it an attractive subject for study. As research continues to uncover new applications for this molecule, it holds promise for contributing to the development of innovative treatments for various diseases.
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